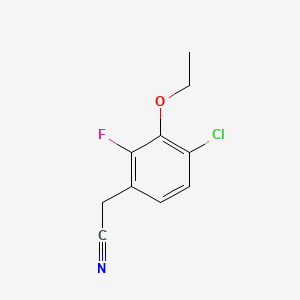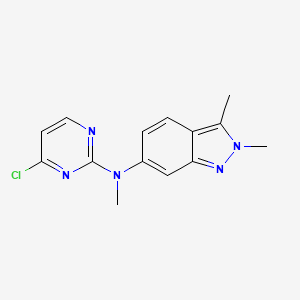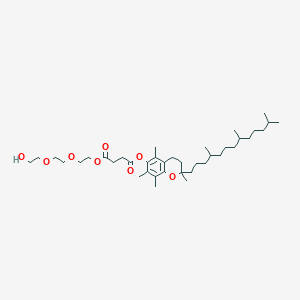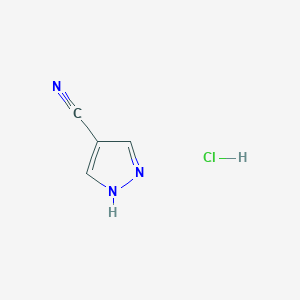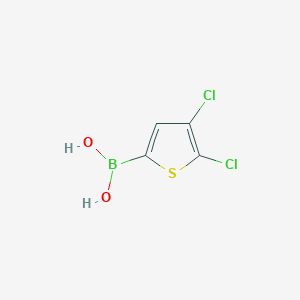
(4,5-Dichlorothiophen-2-yl)boronic acid
概要
説明
Synthesis Analysis
Boronic acids, including “(4,5-Dichlorothiophen-2-yl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of “(4,5-Dichlorothiophen-2-yl)boronic acid” is C4H3BCl2O2S. It is a boronic acid derivative of thiophene.Chemical Reactions Analysis
Boronic acids, including “(4,5-Dichlorothiophen-2-yl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The reaction is known for its mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis
“(4,5-Dichlorothiophen-2-yl)boronic acid” is a white or light yellow crystalline powder. Its molecular weight is 227.47 g/mol and its molecular formula is C4H4BCl2O2S.科学的研究の応用
Cross-Coupling Reactions
Boronic acids, including “(4,5-Dichlorothiophen-2-yl)boronic acid”, are used in cross-coupling reactions . These reactions are fundamental in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds .
Catalysis
Boronic acids play a significant role in catalysis . For instance, borinic acids can catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Medicinal Chemistry
In the field of medicinal chemistry, boronic acids are used for the development of therapeutics . They are also used for the identification of covalent reversible enzyme inhibitors .
Polymer Materials
Boronic acids are used in the development of polymer materials . They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Optoelectronics
In optoelectronics, boronic acids are used for their propensity to coordinate alcohols, diols, amino alcohols, etc . This makes them useful in the development of pH responsive devices .
Biochemical Tools
Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition and cell delivery systems .
Protein Manipulation and Modification
The interaction of boronic acids with proteins allows for their manipulation and cell labelling . Boronic acid were also used for electrophoresis of glycated molecules .
Sensing Applications
Boronic acids are increasingly utilized in diverse areas of research, including sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, leads to their utility in various sensing applications .
Safety and Hazards
将来の方向性
Boronic acids, including “(4,5-Dichlorothiophen-2-yl)boronic acid”, have been increasingly utilized in diverse areas of research . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
作用機序
Target of Action
Boronic acids, including (4,5-dichlorothiophen-2-yl)boronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers .
Mode of Action
(4,5-Dichlorothiophen-2-yl)boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, (4,5-Dichlorothiophen-2-yl)boronic acid transfers its organic group to a metal catalyst, typically palladium .
Biochemical Pathways
The biochemical pathways affected by (4,5-Dichlorothiophen-2-yl)boronic acid are related to its role in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects include the formation of complex organic compounds from simpler precursors .
Result of Action
The molecular and cellular effects of (4,5-Dichlorothiophen-2-yl)boronic acid’s action are primarily seen in its ability to facilitate the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4,5-Dichlorothiophen-2-yl)boronic acid. For instance, it is recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . Furthermore, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions can be influenced by factors such as temperature, solvent, and the presence of a base .
特性
IUPAC Name |
(4,5-dichlorothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BCl2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWMFKYWKHCDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BCl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dichlorothiophen-2-yl)boronic acid | |
CAS RN |
1190737-21-3 | |
| Record name | (4,5-dichlorothiophen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



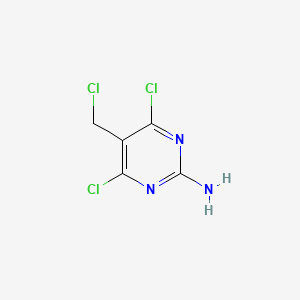
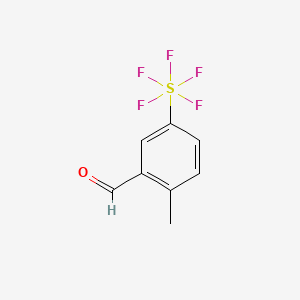
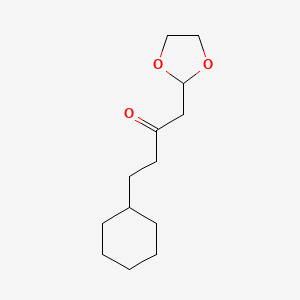

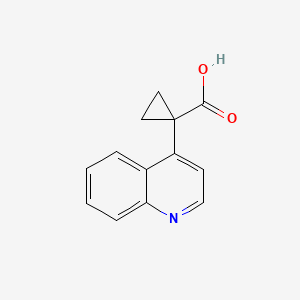
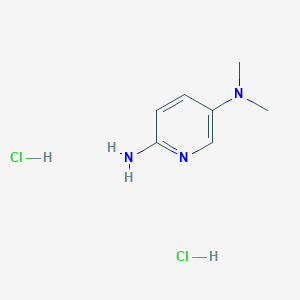

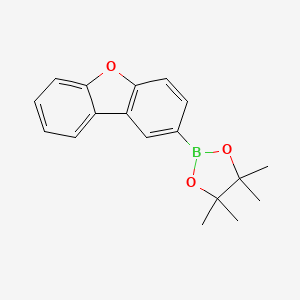
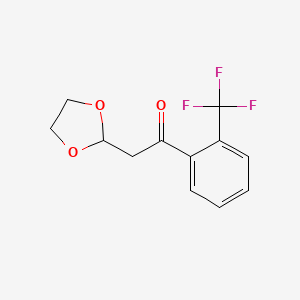
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B1428448.png)
